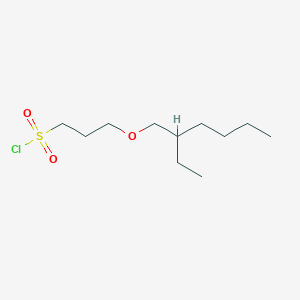
3-((2-Ethylhexyl)oxy)propane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-((2-Ethylhexyl)oxy)propane-1-sulfonyl chloride typically involves the reaction of 3-chloropropane-1-sulfonyl chloride with 2-ethylhexanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 3-((2-Ethylhexyl)oxy)propane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, the sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as (e.g., aniline), (e.g., methanol), or (e.g., thiophenol) are commonly used.
Major Products Formed:
Nucleophilic substitution: The major products are the corresponding sulfonamides, sulfonate esters, or sulfonate thioesters.
Hydrolysis: The major product is the corresponding sulfonic acid.
Wissenschaftliche Forschungsanwendungen
3-((2-Ethylhexyl)oxy)propane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 3-((2-Ethylhexyl)oxy)propane-1-sulfonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group is highly reactive and can readily react with nucleophiles such as amines, alcohols, and thiols to form stable sulfonate esters, sulfonamides, or sulfonate thioesters . This reactivity makes it a valuable tool for modifying biomolecules and synthesizing complex organic compounds .
Vergleich Mit ähnlichen Verbindungen
3-((2-Ethylhexyl)oxy)propane-1,2-diol: This compound has similar structural features but contains two hydroxyl groups instead of a sulfonyl chloride group.
3-((2-Ethylhexyl)oxy)propane-1-sulfonic acid: This compound is the hydrolyzed form of 3-((2-Ethylhexyl)oxy)propane-1-sulfonyl chloride and contains a sulfonic acid group instead of a sulfonyl chloride group.
Uniqueness: this compound is unique due to its highly reactive sulfonyl chloride group, which allows it to participate in a wide range of chemical reactions. This reactivity makes it a versatile reagent in organic synthesis and a valuable tool for modifying biomolecules .
Eigenschaften
Molekularformel |
C11H23ClO3S |
|---|---|
Molekulargewicht |
270.82 g/mol |
IUPAC-Name |
3-(2-ethylhexoxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H23ClO3S/c1-3-5-7-11(4-2)10-15-8-6-9-16(12,13)14/h11H,3-10H2,1-2H3 |
InChI-Schlüssel |
GHSVZFNWMYJNKO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)COCCCS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


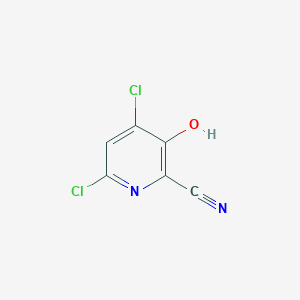
![Bicyclo[3.2.1]octan-6-amine](/img/structure/B13624604.png)
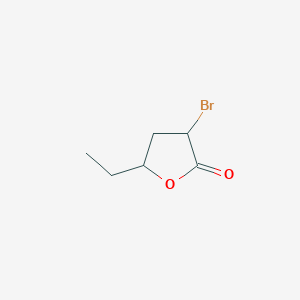
![ethyl4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-7-carboxylate](/img/structure/B13624612.png)
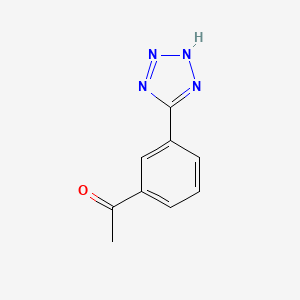
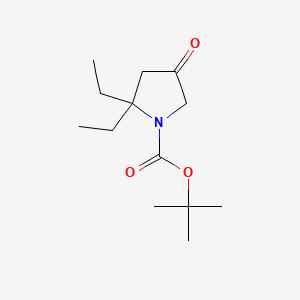
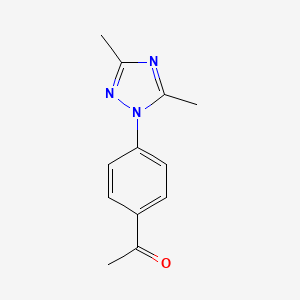

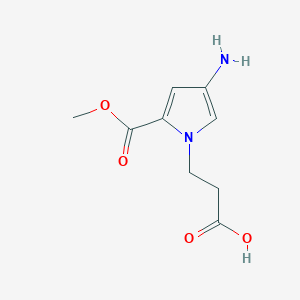



![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-pyrazole-4-carboxylic acid](/img/structure/B13624671.png)

